molecular formula C8H9N5O3 B093588 7-(2-Carboxyethyl)guanine CAS No. 1082-07-1

7-(2-Carboxyethyl)guanine

Cat. No.: B093588
CAS No.: 1082-07-1
M. Wt: 223.19 g/mol
InChI Key: ZGZWMFXNXFNBOT-UHFFFAOYSA-N
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Description

7-(2-Carboxyethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA. This compound is characterized by the addition of a carboxyethyl group at the seventh position of the guanine molecule. It has the molecular formula C8H9N5O3 and a molecular weight of 223.19 g/mol . This compound is of significant interest due to its potential role in various biochemical processes and its presence as a DNA adduct formed through exposure to certain carcinogens .

Preparation Methods

The synthesis of 7-(2-Carboxyethyl)guanine can be achieved through several routes. One common method involves the reaction of guanine with acrylic acid under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the addition of the carboxyethyl group to the guanine molecule . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

7-(2-Carboxyethyl)guanine undergoes various chemical reactions, including:

Scientific Research Applications

7-(2-Carboxyethyl)guanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Carboxyethyl)guanine involves its incorporation into DNA, where it can form adducts that interfere with normal DNA replication and repair processes. This can lead to mutations and potentially contribute to carcinogenesis. The molecular targets include DNA polymerases and repair enzymes that recognize and process these adducts .

Comparison with Similar Compounds

Similar compounds to 7-(2-Carboxyethyl)guanine include:

Properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O3/c9-8-11-6-5(7(16)12-8)13(3-10-6)2-1-4(14)15/h3H,1-2H2,(H,14,15)(H3,9,11,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZWMFXNXFNBOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCC(=O)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148460
Record name 7-(2-Carboxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082-07-1
Record name 7-(2-Carboxyethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001082071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(2-Carboxyethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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